molecular formula C10H14N2O5 B1203154 2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol CAS No. 59820-43-8

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

Cat. No. B1203154
CAS RN: 59820-43-8
M. Wt: 242.23 g/mol
InChI Key: PNENOUKIPPERMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting from basic aromatic or aliphatic compounds and through processes such as esterification, nitrification, hydrolysis, and reduction. For example, the synthesis of 2-(4-aminophenyl) ethanol, a compound with a somewhat similar structure, was achieved using β-phenylethanol as raw material through a four-step reaction, highlighting the complex synthesis routes that can be applied to similar compounds (Zhang Wei-xing, 2013).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography and spectral analyses like NMR and IR, plays a crucial role in confirming the structure of synthesized compounds. For instance, the structure of 2-((4-amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one was confirmed through such analyses, demonstrating the importance of these techniques in elucidating compound structures (Bakr F. Abdel-Wahab et al., 2023).

Chemical Reactions and Properties

Chemical reactions and properties of such compounds can be diverse, depending on the functional groups present. For example, the reactivity of the nitro group allows for further chemical modifications, such as reduction to amino groups, which can significantly alter the compound's properties. Studies have shown various reactions, including the reductive cleavage of nitro compounds in basic aqueous ethanol, showcasing the chemical versatility of these compounds (J. Chapuzet et al., 2001).

Scientific Research Applications

  • Chemical Synthesis and Transformation : This compound can be synthesized and transformed into various other chemical structures. For example, it can be transformed into 2-{2-[3-amino-2-(4-aminophenyl)propyl]phenoxy}ethanol through reduction processes (Kuziv, Shablykina, & Khilya, 2017).

  • Electro-Optical Applications : Derivatives of this compound have been synthesized for the development of electro-optical active polyurethanes. Their molecular geometry, hyperpolarizability, and ground state dipole moment were characterized, indicating potential applications in non-linear optics (Jecs, Kreicberga, Kampars, Jurģis, & Rutkis, 2009).

  • Formation of Oxazaheterocycles : In chemical reactions involving 2-amino-1-(4-nitrophenyl)ethanol, oxazaheterocycles such as 1,3-oxazolidin-2-one and morpholin-2,3-dione can be formed, indicating its use in complex chemical synthesis (Palchikov, 2015).

  • Pharmaceutical Applications : The compound has been used in the synthesis of molecules with potential antihypoxic activity, which is important in the development of drugs for conditions caused by inadequate oxygen supply (Gein et al., 2015).

  • Antimicrobial Activity : Derivatives of this compound exhibit antimicrobial properties, which is crucial in the development of new antimicrobial agents (Gein et al., 2015).

  • Environmental Applications : The compound has been involved in the study of bacterial degradation pathways for aromatic compounds, suggesting potential environmental applications in bioremediation (Lendenmann & Spain, 1996).

  • Liquid Crystalline Properties : The compound has been used in the preparation of materials with liquid crystalline properties, which is significant in the field of material science (Hosseini & Hoshangi, 2015).

  • Biochemical Enzyme Modeling : It has been used in studies modeling the biochemical activity of zinc(II) in enzymes, relevant in understanding enzymatic processes (Xia et al., 2001).

  • Photoreagents for Protein Crosslinking : Derivatives of this compound have been proposed as photoreagents for protein crosslinking and affinity labeling, useful in biochemical research (Jelenc, Cantor, & Simon, 1978).

  • Extraction Studies : It has been studied in the context of extracting phenolic alcohols from aqueous solutions, relevant in environmental and chemical engineering (Reis et al., 2006).

Safety And Hazards

“2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol” is considered hazardous. It is corrosive to tissue and combustion produces toxic oxides of nitrogen . It is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)-4-nitroanilino]ethanol
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InChI

InChI=1S/C10H14N2O5/c13-4-3-11-9-2-1-8(12(15)16)7-10(9)17-6-5-14/h1-2,7,11,13-14H,3-6H2
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InChI Key

PNENOUKIPPERMY-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])OCCO)NCCO
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Molecular Formula

C10H14N2O5
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DSSTOX Substance ID

DTXSID6021458
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Molecular Weight

242.23 g/mol
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Physical Description

Canary yellow fluffy powder. (NTP, 1992), Bright yellow solid; [CAMEO]
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Solubility

less than 0.1 mg/mL at 68.9 °F (NTP, 1992)
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Product Name

2-((2-(2-Hydroxyethoxy)-4-nitrophenyl)amino)ethanol

CAS RN

59820-43-8
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Record name Ethanol, 2-[[2-(2-hydroxyethoxy)-4-nitrophenyl]amino]
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Melting Point

284 to 291 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
I Bialas, J Arct, M Mojski, S Krus - Skin Research and …, 2012 - Wiley Online Library
Aim A comparison of permeation ability of selected semi‐permanent hair dyes and an attempt to estimate the influence of fundamental physicochemical parameters on dyes’ epidermal …
Number of citations: 3 onlinelibrary.wiley.com
M Krulikowska, J Arct, M Lucova… - Skin Research and …, 2013 - Wiley Online Library
Background/aims In vitro methods used in the research of transepidermal transport of active substances generally rely on the penetration rate of test compounds through standard …
Number of citations: 11 onlinelibrary.wiley.com
SH Dyes - frareg.com
Since the early twentieth century, hairdressers have made use of a wide range of products, including hair colourants and bleaches, shampoos and conditioners, hair styling …
Number of citations: 0 www.frareg.com

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